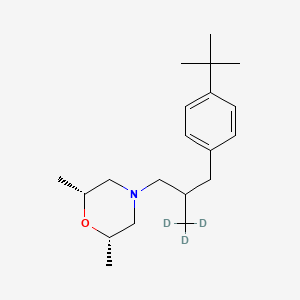

Fenpropimorph-d3

Description

Contextual Overview of Fenpropimorph (B1672530) Fungicide in Agricultural and Biochemical Research

Historical Development and Primary Applications

Fenpropimorph is a systemic fungicide belonging to the morpholine (B109124) chemical class. herts.ac.ukwikipedia.org It was developed by BASF and Maag and introduced in 1979 to control a range of fungal diseases in agricultural settings. drugfuture.com Its primary application is on cereal crops such as wheat, barley, and rye, where it is effective against pathogens like powdery mildew and rusts. herts.ac.ukdrugfuture.com Beyond cereals, it is also used to control Sigatoka diseases in bananas and plantains. herts.ac.uk Fenpropimorph exhibits both protective and curative properties, meaning it can prevent fungal infections and act on existing ones. herts.ac.uk

Properties of Fenpropimorph

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₃₃NO |

| Molar Mass | 303.490 g·mol⁻¹ |

| Appearance | Colorless to yellowish liquid |

| CAS Number | 67564-91-4 |

Established Mode of Action: Inhibition of Eukaryotic Sterol Biosynthesis

The efficacy of fenpropimorph as a fungicide stems from its ability to disrupt the biosynthesis of sterols, which are vital components of fungal cell membranes. wikipedia.orgcaymanchem.com Sterols, such as ergosterol (B1671047) in fungi, are essential for maintaining membrane fluidity and integrity. By inhibiting their production, fenpropimorph compromises the structural and functional integrity of the fungal cell membrane, ultimately leading to growth inhibition. caymanchem.comchemsrc.com

Specific Inhibition of Fungal Sterol Δ14-Reductase and Δ8→Δ7-Isomerase

In fungi, fenpropimorph has a dual-site mode of action within the ergosterol biosynthesis pathway. chemsrc.com It specifically inhibits two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. wikipedia.orgcaymanchem.comchemsrc.com Studies on Saccharomyces cerevisiae (yeast) have shown that at lower concentrations, fenpropimorph primarily targets the Δ8→Δ7-sterol isomerase, while at higher concentrations, it also blocks the Δ14-sterol reductase. caymanchem.com This dual inhibition leads to a depletion of ergosterol and an accumulation of abnormal sterol precursors, which disrupts membrane function and arrests fungal cell proliferation. caymanchem.comchemsrc.com

Broader Impacts on Sterol Metabolism in Other Eukaryotic Systems (e.g., plants, mammalian cells)

The inhibitory action of fenpropimorph on sterol biosynthesis is not limited to fungi and has been observed in other eukaryotic systems, including plants and mammalian cells, though the specific enzyme targets may differ.

In Mammalian Cells: Research using cultured Swiss 3T3 fibroblasts demonstrated that fenpropimorph is an efficient inhibitor of cholesterol biosynthesis. nih.gov In these mammalian cells, the primary target appears to be the demethylation of lanosterol, a different step in the sterol pathway compared to its targets in fungi and plants. wikipedia.orgnih.gov

Summary of Fenpropimorph's Action in Different Eukaryotic Systems

| Organism Type | Primary Sterol | Key Target Enzyme(s) Inhibited by Fenpropimorph |

|---|---|---|

| Fungi | Ergosterol | Sterol Δ14-reductase and Δ8→Δ7-isomerase wikipedia.orgcaymanchem.comchemsrc.com |

| Plants | Stigmasterol, Sitosterol | Cycloeucalenol-obtusifoliol isomerase, Sterol C-14 reductase wikipedia.org |

| Mammals | Cholesterol | Lanosterol demethylation enzymes wikipedia.orgnih.gov |

Fundamental Principles and Advanced Applications of Deuterium (B1214612) Isotopic Labeling in Scientific Research

Utility in Tracing Metabolic Flux and Elucidating Biochemical Pathways

Stable isotope labeling is a powerful technique that uses non-radioactive isotopes to track the movement of atoms through metabolic pathways and chemical reactions. researchgate.net Deuterium (²H or D), a stable isotope of hydrogen, is particularly useful. When specific hydrogen atoms in a molecule like fenpropimorph are replaced with deuterium to create Fenpropimorph-d3, the resulting compound is chemically identical to the original but has a higher mass.

In methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of pesticides in environmental or biological samples, an internal standard is essential for accuracy. kg.ac.rsmdpi.com A known quantity of this compound is added to a sample before it is processed and analyzed. Any loss of the target analyte (fenpropimorph) during extraction or sample preparation will be mirrored by a proportional loss of the this compound internal standard. By comparing the final measured signal of the analyte to that of the internal standard, researchers can correct for these variations and calculate the true concentration of fenpropimorph in the original sample with high precision. researchgate.netkg.ac.rs This precise quantification is the first and most crucial step in elucidating metabolic pathways and determining the rate of metabolic flux.

Role in Investigating Enzymatic Reaction Mechanisms through Kinetic Isotope Effects

The primary application of this compound in mechanistic studies is through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. baranlab.org This effect arises because the heavier isotope, in this case, deuterium, forms a stronger chemical bond than hydrogen due to differences in zero-point vibrational energies. baranlab.orggmu.edu Consequently, more energy is required to break a carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond.

Fenpropimorph functions by inhibiting key enzymes in the fungal sterol biosynthesis pathway, such as Δ14-reductase. wikipedia.org The elucidation of the precise mechanism by which this inhibition occurs is a critical area of biochemical research. boku.ac.at By comparing the rate of the enzymatic reaction using Fenpropimorph versus this compound, researchers can gain insight into the reaction's transition state and determine if the cleavage of a C-H bond on the labeled methyl group is part of the rate-determining step. gmu.eduescholarship.org

If the reaction proceeds significantly slower with this compound compared to Fenpropimorph (a "normal" primary KIE), it provides strong evidence that the C-H bond at the labeled position is broken during the slowest step of the reaction. gmu.edu Conversely, the absence of a significant KIE would suggest that this bond is not broken in the rate-limiting step. This information is crucial for building accurate models of enzyme-inhibitor interactions and understanding the catalytic mechanism at a molecular level. diva-portal.org

Significance in Quantitative Analytical Chemistry as Internal Standards

In quantitative analytical chemistry, particularly in methods involving chromatography coupled with mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the precise measurement of Fenpropimorph residues in complex matrices like soil, water, and food products. kg.ac.rsresearchgate.netsci-hub.se An internal standard is a known quantity of a compound added to a sample before analysis to correct for potential variations and losses during sample preparation and instrumental analysis. eurl-pesticides.eu

Isotopically labeled standards like this compound are considered the gold standard for quantitative mass spectrometry for several reasons:

Similar Physicochemical Properties : this compound has nearly identical chemical and physical properties to its non-labeled counterpart, Fenpropimorph. This means it behaves similarly during extraction, cleanup, and chromatographic separation, ensuring that it accurately reflects the analytical fate of the target analyte. eurl-pesticides.eu

Co-elution : It co-elutes with the native analyte during liquid chromatography, meaning they exit the chromatography column at the same time. sci-hub.se

Mass Spectrometric Distinction : Despite co-eluting, the labeled standard is easily distinguished from the native analyte by the mass spectrometer due to its higher mass (an increase of three mass units). a-2-s.com

This allows for quantification via isotope dilution mass spectrometry. By measuring the ratio of the response of the native analyte to the known amount of the added internal standard, analysts can calculate the analyte's concentration with high accuracy and precision. sci-hub.se This method effectively compensates for matrix effects—where other components in the sample interfere with the analyte's signal—and variations in instrument response, leading to highly reliable and reproducible results for monitoring pesticide residues. kg.ac.rsresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C20H33NO |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(2R,6S)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |

InChI Key |

RYAUSSKQMZRMAI-ZIDLVMCTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC1=CC=C(C=C1)C(C)(C)C)CN2C[C@H](O[C@H](C2)C)C |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Synthesis and Spectroscopic Elucidation of Fenpropimorph D3

Methodologies for Targeted Deuterium (B1214612) Incorporation into Fenpropimorph (B1672530) Scaffolds

The synthesis of Fenpropimorph-d3 necessitates the introduction of deuterium atoms at specific positions within the molecule. This can be achieved through two primary strategies: the use of deuterated precursors in the chemical synthesis or through post-synthetic modification of the fenpropimorph molecule.

Chemical Synthesis Routes Employing Deuterated Precursors

The conventional synthesis of fenpropimorph involves the reaction of p-tert-butyl-β-methylphenylpropanol with 2,6-dimethylmorpholine nih.govbeilstein-archives.org. By utilizing deuterated versions of these key precursors, it is possible to produce this compound with deuterium atoms at predetermined locations.

The synthesis of a deuterated analog of p-tert-butyl-β-methylphenylpropanol would serve as a direct route to incorporating deuterium into the aromatic or propyl chain of fenpropimorph. A plausible synthetic approach would involve the use of deuterated starting materials in the synthesis of this precursor. For instance, the preparation of deuterated tert-butyl alcohol has been documented and could potentially be used in the Friedel-Crafts alkylation of a deuterated benzene ring to form a deuterated tert-butylbenzene intermediate nih.govgoogle.comgoogle.comvinatiorganics.com. Subsequent elaboration of this intermediate would lead to the desired deuterated propanol derivative.

The specific placement of the deuterium atoms would depend on the deuterated starting materials used. For example, using deuterated acetone and deuterium methyl magnesium iodide in a Grignard reaction can produce deuterated tert-butyl alcohol with a high isotopic abundance nih.gov. This could then be used to introduce a deuterated tert-butyl group onto a phenyl ring.

A more common and direct approach for the synthesis of many deuterated morpholine-containing pharmaceuticals is the use of a deuterated 2,6-dimethylmorpholine ring. The synthesis of deuterated morpholine (B109124) derivatives has been described in the patent literature researchgate.net. These methods often involve the cyclization of deuterated diisopropanolamine or related compounds in the presence of an acid catalyst nih.govnih.gov. The preparation of cis-2,6-dimethylmorpholine is of particular importance as it is the isomeric form used in the synthesis of fenpropimorph nih.govnih.gov. By employing deuterated reagents in the synthesis of the morpholine ring, a deuterated 2,6-dimethylmorpholine can be obtained and subsequently used in the final condensation step with the appropriate phenylpropanol derivative to yield this compound. A general scheme for the synthesis of deuterated morpholine derivatives is presented in patent US8354557B2 researchgate.net.

Post-Synthetic Deuterium Exchange and Derivatization Approaches

An alternative to the de novo synthesis of this compound is the introduction of deuterium into the pre-existing fenpropimorph molecule. This is typically achieved through hydrogen-deuterium (H/D) exchange reactions. These reactions involve treating the fenpropimorph molecule with a deuterium source, such as deuterated water (D₂O), in the presence of a catalyst.

The feasibility of this approach depends on the lability of the hydrogen atoms in the fenpropimorph structure. Protons adjacent to carbonyl groups or on aromatic rings can sometimes be exchanged under specific conditions. However, for fenpropimorph, which lacks readily exchangeable protons, this method may be less efficient or require harsh reaction conditions that could lead to degradation of the molecule. The specific conditions for such an exchange would need to be empirically determined and could involve acid or base catalysis, or transition metal-mediated C-H activation.

Advanced Spectroscopic Characterization Techniques for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of isotopically labeled compounds. While ¹H NMR is used to analyze the proton signals in a molecule, ²H (or D) NMR can be used to directly observe the deuterium signals.

In a ¹H NMR spectrum of this compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuterium incorporation. The integration of the remaining proton signals can be used to estimate the degree of deuteration at different sites.

²H NMR spectroscopy provides a more direct method for observing the deuterated positions. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for the direct assignment of the deuterium signals based on the known ¹H NMR spectrum of fenpropimorph. The presence of signals in the ²H NMR spectrum confirms the successful incorporation of deuterium and their positions reveal the sites of labeling.

Furthermore, ¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group) due to spin-spin coupling with the deuterium nucleus (which has a spin I=1). The chemical shifts of these carbons will also be slightly shifted upfield compared to their protonated counterparts.

Table 1: Expected NMR Data for Hypothetical this compound (Deuteration at the methyl groups of the morpholine ring)

| Nucleus | Unlabeled Fenpropimorph (Expected δ, ppm) | This compound (Expected δ, ppm) | Expected Multiplicity (in ¹³C NMR) |

| ¹H | ~1.1 (d, 6H) | Signal absent or significantly reduced | - |

| ²H | - | ~1.1 | s |

| ¹³C | ~19 | ~18.5 | septet |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Enrichment Assessment

Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound and assessing the degree of isotopic incorporation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govscispec.co.th This precision allows for the determination of the elemental formula of the compound. For this compound, HRMS is used to confirm the expected increase in molecular weight due to the replacement of three hydrogen atoms (atomic mass ~1.0078 u) with three deuterium atoms (atomic mass ~2.0141 u). This results in a mass increase of approximately 3.0189 u. The experimentally measured mass must match the theoretical exact mass of the deuterated compound to validate the synthesis.

Table 3: Theoretical Mass Comparison using HRMS

| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |

|---|---|---|

| Fenpropimorph | C₂₀H₃₄NO⁺ | 304.2635 |

Isotope pattern analysis in mass spectrometry examines the distribution and relative abundance of ions corresponding to the different isotopic compositions of a molecule. A pure, non-deuterated compound has a natural isotopic pattern primarily due to the presence of ¹³C. For a deuterated compound, the molecular ion cluster will be shifted by the number of deuterium atoms incorporated.

In the case of this compound, the most abundant ion in the molecular ion cluster should be 3 mass units higher than that of the unlabeled Fenpropimorph. The distribution of ions around this new molecular ion peak can be used to assess the isotopic purity and enrichment. For example, the presence of a significant peak at the mass of the unlabeled compound would indicate incomplete deuteration. A probability model can be used to predict the expected isotope pattern based on the degree of deuterium incorporation, which can then be compared to the experimental spectrum. nih.gov

Investigating Fenpropimorph Biochemical Pathways and Mechanistic Dynamics Using Fenpropimorph D3

Advanced Studies on Sterol Biosynthesis Inhibition Mechanisms

Fenpropimorph (B1672530) is a systemic fungicide that functions by inhibiting the sterol biosynthesis pathway in fungi, which is essential for maintaining the integrity of the cell membrane. fao.org The use of Fenpropimorph-d3 in metabolic studies enables researchers to precisely track the disruptions caused by the fungicide, offering a clearer picture of its inhibitory effects.

Metabolic flux analysis, often employing isotope-labeled compounds like this compound, provides a quantitative understanding of the flow of metabolites through a biochemical network. In the context of fungal pathogens, this approach reveals how Fenpropimorph alters the sterol biosynthesis pathway, leading to the accumulation of certain precursors and the depletion of the final product, ergosterol (B1671047). This disruption of metabolic flux is directly linked to the compound's fungistatic and fungicidal effects. nih.gov

Treatment of fungal pathogens with Fenpropimorph leads to a significant bottleneck in the ergosterol biosynthesis pathway. This results in the accumulation of specific, and often unusual, sterol intermediates that can be toxic to the cell or disrupt membrane function. cabidigitallibrary.org Studies have shown that Fenpropimorph treatment causes a notable buildup of Δ8,14-sterols. nih.gov The accumulation of these precursors, along with the corresponding depletion of ergosterol, is correlated with the inhibition of fungal growth. nih.gov In some cases, the disruption leads to the replacement of normal Δ5-sterols with atypical sterols, including 9β,19-cyclopropylsterols and Δ8-sterols, which can drastically alter the physical properties of the cell membrane. researchgate.net

Table 1: Ergosterol Precursors Accumulated in Fungal and Plant Cells Upon Fenpropimorph Treatment This table is interactive. You can sort and filter the data.

| Precursor Class | Specific Examples | Organism Type | Reference |

|---|---|---|---|

| Δ8,14-Sterols | Ignosterol | Fungi | nih.govfrontiersin.org |

| 9β,19-Cyclopropylsterols | Pollinastanol | Plants | researchgate.net |

| Δ8-Sterols | Zymosterol, Fecosterol | Fungi | researchgate.net |

The biosynthesis of sterols is a complex process involving a series of enzymes primarily located in the endoplasmic reticulum (ER). nih.gov Studies on various eukaryotic cells have confirmed that key enzymes in the pathway, including those targeted by Fenpropimorph, are expressed in the ER and the nuclear envelope. nih.govnih.gov While this compound is an ideal tool for tracing metabolic shifts, specific research detailing the dynamic relocalization of these enzymes in response to Fenpropimorph treatment is not extensively documented in the available literature. However, it is understood that by disrupting the function of these ER-bound enzymes, Fenpropimorph fundamentally alters the metabolic activity within this crucial cellular compartment.

Fenpropimorph is known to have a dual mode of action, targeting two key enzymes in the latter stages of the ergosterol pathway. The use of tracer compounds in kinetic assays allows for a detailed examination of enzyme activity both in isolated systems (in vitro) and within living cells (in vivo).

Research has identified two primary targets for Fenpropimorph in fungi: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. nih.govcaymanchem.com In vivo studies on Saccharomyces cerevisiae demonstrated that Fenpropimorph inhibits the Δ8→Δ7-isomerase at low concentrations, while higher concentrations are required to block the Δ14-reductase. nih.govcaymanchem.commedchemexpress.com However, there is evidence to suggest that the primary fungicidal activity of morpholines like Fenpropimorph is due solely to the inhibition of the sterol Δ14-reductase. cabidigitallibrary.orgnih.gov Further investigation in Saccharomyces cerevisiae indicated that the inhibition of Δ8→Δ7-isomerase may not significantly contribute to the compound's fungicidal effects; rather, the growth inhibition is more strongly correlated with the accumulation of Δ8,14-sterols, a direct consequence of Δ14-reductase inhibition. nih.gov

Interestingly, the target of Fenpropimorph can differ in other eukaryotic organisms. nih.govnih.gov While in fungi and plants it primarily affects sterol isomerases and reductases, its mechanism in mammalian cells appears to be different. nih.govwikipedia.org Studies using cultured Swiss 3T3 mammalian fibroblasts found that Fenpropimorph is an efficient inhibitor of cholesterol biosynthesis, with a half-maximal inhibitory concentration (IC50) of 0.5 µM. nih.govnih.govscispace.com In these cells, the main target is not a reductase or isomerase, but rather the demethylation of lanosterol, a crucial step in the pathway to cholesterol. nih.govnih.govnih.gov This inhibition leads to an accumulation of polar sterols, including lanosterol and 24,25-dihydrolanosterol. scispace.com In higher plants, Fenpropimorph has been shown to have a strong adverse effect on sterol biosynthesis by inhibiting the cycloeucalenol-obtusifoliol isomerase. wikipedia.org

Kinetic and Mechanistic Analyses of Target Enzymes

Stereochemical Research Utilizing this compound

Fenpropimorph is a chiral molecule, existing as a racemic mixture of two enantiomers. The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their biological activity and metabolic fate. This compound, a deuterated isotopologue of Fenpropimorph, serves as a valuable tracer in stereochemical studies without altering the fundamental chemical properties of the molecule.

Assessment of Differential Biochemical Activities of Fenpropimorph Enantiomers

The fungicidal action of Fenpropimorph stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research has demonstrated that the two enantiomers of Fenpropimorph exhibit different levels of fungicidal activity and inhibition of ergosterol biosynthesis. The use of this compound, in conjunction with chiral separation techniques, can facilitate precise quantification of each enantiomer and their respective effects in complex biological systems.

Studies have shown that the (+)-enantiomer of Fenpropimorph is significantly more active against certain fungal pathogens than the (-)-enantiomer. For instance, in studies on the grapevine powdery mildew fungus, Uncinula necator, the (+)-enantiomer displayed substantially higher fungicidal efficacy. This difference in activity is directly correlated with the differential inhibition of the C-14 reductase and C-8,7-isomerase enzymes in the ergosterol biosynthesis pathway.

Fungicidal Activity of Fenpropimorph Enantiomers against Uncinula necator

| Compound | EC50 (mg/L) |

|---|---|

| Racemic Fenpropimorph | 0.5 |

| (+)-Fenpropimorph | 0.2 |

| (-)-Fenpropimorph | 5.0 |

The data clearly indicates that the (+)-enantiomer is 25 times more active than the (-)-enantiomer. This highlights the stereospecificity of the target enzymes.

Further investigation into the inhibition of ergosterol biosynthesis reveals a similar trend. The (+)-enantiomer is a much more potent inhibitor of this crucial metabolic pathway.

Inhibition of Ergosterol Biosynthesis in Uncinula necator by Fenpropimorph Enantiomers

| Compound | IC50 (µM) |

|---|---|

| Racemic Fenpropimorph | 1.0 |

| (+)-Fenantiomer | 0.4 |

| (-)-Fenantiomer | 15.0 |

These findings underscore the importance of evaluating the biochemical activity of individual enantiomers, as the racemic mixture's properties are a composite of the differing activities of its components. The use of this compound as an internal standard in such studies allows for highly accurate quantification of the enantiomers, leading to more reliable and precise measurements of their differential activities.

Probing Stereoselective Metabolic Transformations with Stereospecifically Deuterated this compound

By introducing a deuterium (B1214612) label at a specific, stereochemically defined position on the Fenpropimorph molecule, researchers can track the metabolic fate of each enantiomer independently. This approach can reveal whether one enantiomer is degraded more rapidly than the other, or if they are converted to different metabolites. Such information is crucial for a comprehensive understanding of the compound's behavior in biological systems.

For example, if this compound is synthesized with the deuterium label on a part of the molecule that is involved in a primary metabolic reaction, the kinetic isotope effect can be utilized to study the rate-determining steps of the metabolic pathway. The difference in the rate of bond cleavage between a carbon-hydrogen and a carbon-deuterium bond can provide insights into the enzymatic mechanisms responsible for metabolism.

While specific studies utilizing stereospecifically deuterated this compound to probe metabolic transformations are not yet widely published, the principles of this methodology are well-established in the study of drug and pesticide metabolism. The application of this technique to Fenpropimorph would likely involve the following steps:

Synthesis of stereospecifically deuterated this compound: This would involve the preparation of enantiomerically pure starting materials and the introduction of deuterium at a specific site.

Incubation with biological systems: The labeled enantiomers would be incubated with fungal cultures, plant tissues, or animal metabolic systems (e.g., liver microsomes).

Extraction and analysis: Metabolites would be extracted and analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

The results of such studies would provide a detailed picture of the stereoselective metabolism of Fenpropimorph, contributing to a more refined understanding of its fungicidal activity and its environmental impact.

Fenpropimorph D3 in Metabolic Fate and Environmental Degradation Studies

Tracing Fenpropimorph (B1672530) Metabolism and Residue Formation in Plant Systems

Studies on the fate of Fenpropimorph in plants utilize deuterated and other isotopically labeled analogues to map its metabolic pathways and identify the resulting residues. This research is critical for understanding the terminal residues present in crops at harvest.

The metabolism of Fenpropimorph in plants is characterized primarily by oxidation, which can occur on the tert-butyl group, the propyl chain, or the morpholine (B109124) ring. fao.org Subsequent degradation of the morpholine ring can also occur. fao.org These metabolic processes lead to the formation of various metabolites. The use of Fenpropimorph-d3 enables the confident identification of these deuterated metabolites within complex crop matrices like wheat, barley, and sugar beets. fao.org

While the parent Fenpropimorph is often the most significant component of the residue, a number of transformation products have been identified. fao.orgfao.org These include oxidized derivatives and compounds resulting from the cleavage of the morpholine ring. fao.org

Table 1: Identified Plant Metabolites of Fenpropimorph The following table is interactive. You can sort and filter the data.

| Metabolite Code | Chemical Name | Found In |

| Fenpropimorph | cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | Plants (primary residue) |

| BF 421-2 | 2-methyl-2-[4-(2-methyl-3-morpholinopropyl)phenyl]propionic acid | Plants |

| BF 421-2-Me | Methyl 2-methyl-2-[4-(2-methyl-3-morpholinopropyl)phenyl]propionate | Plants |

| BF 421-7 | 1-(cis-2,6-dimethylmorpholino)-3-(4-tert-butylphenyl)propan-2-ol | Wheat straw |

| BF 421-10 | cis-2,6-dimethylmorpholine | Plants |

| BF 421-13 | 4-[3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine | Plants |

| BF 421-15 | 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholin-3-one | Plants |

Data sourced from Food and Agriculture Organization of the United Nations reports. fao.orgfao.org

Quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) is essential for determining the concentration of residues in plant tissues. nih.govmdpi.com In these analyses, this compound is an ideal internal standard. By adding a known amount of the deuterated standard to a sample extract, analysts can correct for any loss of analyte during sample preparation and analysis, leading to highly accurate quantification.

Studies have shown that shortly after application, and even at harvest, the parent Fenpropimorph is typically the predominant residue, often found at levels at least three times higher than any single identified metabolite. fao.org However, under certain conditions, some metabolites can accumulate. For instance, the metabolite BF 421-7 has been reported in wheat straw at levels similar to the parent compound in some studies. fao.org In bananas, the primary residue of concern has been identified as the parent compound. epa.govepa.gov

Fenpropimorph is a chiral molecule, existing as a pair of enantiomers. fao.org Research has revealed that its metabolism in plants can be stereoselective, meaning one enantiomer may be degraded faster than the other. nih.govacs.orgresearchgate.net Such investigations rely on sophisticated enantioselective analytical methods, where deuterated standards can aid in quantification. nih.gov

In field trials on wheat, only slight enantioselectivity was observed in the degradation of Fenpropimorph. nih.govacs.org However, the metabolism was more pronounced in sugar beets, indicating that different plant species have varying enzymatic systems for processing the fungicide. nih.govfigshare.com Importantly, this enantioselectivity was found to be the result of different rates of metabolism for each enantiomer, rather than the conversion of one enantiomer into the other. nih.govacs.org

Elucidation of Environmental Transformation Pathways Using Deuterated Tracers

Understanding how Fenpropimorph behaves in the environment is crucial for assessing its potential impact. This compound acts as a powerful tracer to study its degradation pathways in complex environmental compartments like soil and water systems.

The persistence and transformation of Fenpropimorph in soil are highly dependent on environmental conditions, particularly the presence of oxygen. fao.orgfao.org Studies using labeled Fenpropimorph provide detailed insights into its degradation kinetics and the formation of transformation products.

Under laboratory aerobic conditions, the half-life (DT50) of Fenpropimorph in soil has been observed to range from approximately 6 to 134 days. fao.org In contrast, under anaerobic conditions, degradation is significantly slower. europa.eu

The primary degradation pathway for Fenpropimorph in soil involves two key chemical processes: oxidation and the opening of the morpholine ring. fao.orgfao.org Oxidation is a common initial step, mirroring the metabolic processes observed in plants. fao.org Under aerobic field conditions, this is followed by the cleavage and degradation of the morpholine ring structure. fao.org This breakdown leads to the formation of several key degradation products, which have been identified in soil studies. fao.orgnih.gov

In aerobic water/sediment systems, the degradation pathway is similar with respect to oxidation, but the morpholine ring tends to remain intact. fao.org Photolysis on soil surfaces can also contribute to degradation, forming additional products like BF 421-13 and BF 421-15. fao.org

Table 2: Environmental Degradation Products of Fenpropimorph in Soil The following table is interactive. You can sort and filter the data.

| Product Code | Chemical Name | Formation Pathway |

| BF 421-2 | 2-methyl-2-[4-(2-methyl-3-morpholinopropyl)phenyl]propionic acid | Aerobic soil degradation |

| BF 421-7 | 1-(cis-2,6-dimethylmorpholino)-3-(4-tert-butylphenyl)propan-2-ol | Aerobic soil degradation |

| BF 421-8 | 2-amino-1-(cis-2,6-dimethylmorpholino)-3-(4-tert-butylphenyl)propane | Aerobic soil degradation |

| BF 421-10 | cis-2,6-dimethylmorpholine | Aerobic soil degradation |

| BF 421-13 | 4-[3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine | Photolysis on soil |

| BF 421-15 | 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-cis-2,6-dimethylmorpholin-3-one | Photolysis on soil |

Data sourced from Food and Agriculture Organization of the United Nations and PubChem reports. fao.orgnih.gov

Aerobic and Anaerobic Degradation in Soil and Sediment Systems

Characterization of Bound Residues and Their Chemical Nature

In environmental fate studies, a portion of a pesticide's residues may become tightly bound to soil or sediment particles, making them un-extractable by conventional methods. These are known as bound residues. Understanding the nature of these residues is crucial for a complete environmental risk assessment.

Studies on fenpropimorph have shown that a significant portion of the applied radioactivity can become bound to soil over time. fao.org For instance, in one aerobic soil metabolism study, bound residues accounted for 29.7% of the total applied radioactivity (TAR) by the end of the study period. fao.org Fractionation of these bound residues revealed their distribution among humin, humic acid, and fulvic acid, which are the major components of soil organic matter. By day 120, these fractions accounted for 9.0%, 8.8%, and 9.9% of the applied radioactivity, respectively. fao.org

Further analysis of the fulvic acid fraction detected the presence of the metabolite BF421-10, in addition to very polar material. fao.org This indicates that not only the parent compound but also its degradation products can become incorporated into the soil matrix. The formation of bound residues is a key process in the long-term fate of fenpropimorph in the soil environment.

Table 1: Distribution of this compound Derived Bound Residues in Soil Fractions

| Soil Fraction | Percentage of Applied Radioactivity (%) |

| Humin | 9.0 |

| Humic Acid | 8.8 |

| Fulvic Acid | 9.9 |

| Total Bound | 29.7 |

Note: Data is based on a study of 14C-labeled fenpropimorph, which serves as a proxy for the behavior of this compound.

Hydrolysis and Photolytic Degradation Studies in Aqueous and Soil Environments

The degradation of this compound through reactions with water (hydrolysis) and light (photolysis) are critical factors in determining its persistence and potential impact on aquatic and terrestrial ecosystems.

Photolytic degradation studies are conducted to understand how a chemical breaks down when exposed to sunlight. In a study on the soil photolysis of fenpropimorph, conducted on sterile loamy sand to isolate abiotic degradation, several degradation products were identified. fao.org The primary compounds detected were BF421-13 and BF421-15. fao.org In this particular study, the half-life for the degradation of the parent compound was estimated to be 30 days. fao.orgmst.dk

While direct studies on deuterated photodegradation products of this compound are not widely published, the use of the deuterated analog would allow researchers to more easily trace and identify these and other potential metabolites in complex environmental samples using mass spectrometry. The deuterium (B1214612) atoms act as a stable isotopic label, distinguishing the compound and its derivatives from naturally occurring background substances.

Table 2: Major Photodegradation Products of Fenpropimorph in Soil

| Photodegradation Product | Maximum Percentage of Total Recovered Radioactivity (%) |

| BF421-13 | 9.3 |

| BF421-15 | 5.3 |

Note: Data is from a study using 14C-labeled fenpropimorph.

Hydrolytic stability is a measure of a chemical's resistance to breaking down in water. Studies on fenpropimorph have demonstrated that it is hydrolytically stable across a range of environmentally relevant pH values. fao.orgfao.org In experiments conducted at pH 3, 5, 7, and 9 in the dark at 25°C for 32 days, no significant hydrolysis was observed, and therefore no hydrolysis half-life could be determined. fao.org

Table 3: Hydrolytic Stability of Fenpropimorph

| pH | Temperature (°C) | Duration (days) | Observation |

| 3 | 25 | 32 | Stable |

| 5 | 25 | 32 | Stable |

| 7 | 25 | 32 | Stable |

| 9 | 25 | 32 | Stable, with minor formation of a non-hydrolytic product |

Advanced Analytical Methodologies Employing Fenpropimorph D3 As an Internal Standard

Development and Validation of Robust Quantitative Analytical Methods for Fenpropimorph (B1672530) and its Metabolites

The development of reliable analytical methods for Fenpropimorph and its metabolites, like Fenpropimorph carboxylic acid (BF 421-2), is fundamental for monitoring its presence in environmental and biological samples. The use of Fenpropimorph-d3 as an internal standard is integral to this process, ensuring high-quality data.

Optimization of Sample Preparation Techniques (e.g., Modified QuEChERS for Diverse Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis. caymanchem.com However, modifications are often necessary to optimize the extraction efficiency for specific analyte-matrix combinations. For the analysis of Fenpropimorph and its metabolites in diverse and complex matrices such as livestock products, soil, and cereals, tailored QuEChERS protocols are essential. caymanchem.comsigmaaldrich.com

Challenges in sample preparation include the potential for matrix effects, where components of the sample other than the analyte of interest can interfere with the analysis, leading to inaccurate quantification. The co-extraction of fats, pigments, and other matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer.

To address these challenges, various modifications to the standard QuEChERS protocol have been developed. These can include:

Adjusting the pH of the extraction solvent: The addition of acids, such as formic acid, can improve the recovery of certain pesticides. crmlabstandard.com

Using different salt combinations: The type and amount of salts used for partitioning can be optimized to improve phase separation and reduce the co-extraction of interfering substances.

Employing alternative sorbents for dispersive solid-phase extraction (d-SPE): While primary secondary amine (PSA) is commonly used for cleanup, other sorbents like C18 or graphitized carbon black (GCB) may be more effective for removing specific matrix components. basf.com For high-fat matrices, a freezing-out step can be a cost-effective and efficient cleanup strategy. a-2-s.com

The use of this compound as an internal standard from the very beginning of the sample preparation process is critical. Since this compound has nearly identical physicochemical properties to the non-labeled Fenpropimorph, it experiences similar losses during extraction and cleanup, as well as similar matrix effects during analysis. By adding a known amount of this compound to the sample prior to extraction, any variations in the analytical process can be corrected for, leading to more accurate and precise results.

A study on the analysis of Fenpropimorph and Fenpropimorph acid in livestock products utilized a modified QuEChERS method, demonstrating the importance of optimizing the extraction procedure for complex matrices. caymanchem.com While this particular study did not specify the use of this compound, the principles of using a deuterated internal standard would directly apply to improve the method's robustness.

Table 1: Example of Modified QuEChERS Parameters for Fenpropimorph Analysis in a High-Fat Matrix

| Parameter | Modification | Rationale |

| Sample Homogenization | Cryogenic milling | Improves extraction efficiency for solid samples. |

| Extraction Solvent | Acetonitrile with 1% acetic acid | Enhances the extraction of Fenpropimorph and its acidic metabolites. |

| Salting-Out Step | Anhydrous MgSO4 and NaCl | Promotes phase separation between the aqueous and organic layers. |

| Dispersive SPE Cleanup | PSA and C18 sorbents | PSA removes polar interferences, while C18 removes non-polar interferences like fats. |

| Internal Standard | Addition of this compound prior to extraction | Compensates for analyte losses during sample preparation and for matrix effects during analysis. |

Development of Highly Sensitive and Selective Chromatographic Separation Methods (e.g., LC, GC) Coupled with Mass Spectrometry

The separation and detection of Fenpropimorph and its metabolites are typically achieved using chromatographic techniques coupled with mass spectrometry (MS). Both liquid chromatography (LC) and gas chromatography (GC) can be employed, with the choice often depending on the specific analytes and the complexity of the matrix. caymanchem.comsigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of a broad range of pesticides, including Fenpropimorph and its polar metabolites. sigmaaldrich.com The separation is commonly performed on a C18 reversed-phase column. caymanchem.com The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

For Fenpropimorph, typical precursor ions and their corresponding product ions for quantification and confirmation would be selected. The use of this compound as an internal standard involves monitoring its specific mass transitions, which will be shifted by 3 mass units compared to the non-labeled compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be used for the analysis of Fenpropimorph, particularly in multi-residue methods. sigmaaldrich.com However, less polar and more volatile compounds are generally more amenable to GC analysis. The analysis of more polar metabolites like Fenpropimorph acid may require a derivatization step to increase their volatility.

The development of these methods involves the careful optimization of chromatographic conditions (e.g., column type, mobile phase composition, and gradient elution for LC; column type, temperature program for GC) and mass spectrometric parameters (e.g., ionization source conditions, collision energies).

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Fenpropimorph and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (Quantification) (m/z) | Product Ion (Confirmation) (m/z) | Collision Energy (eV) |

| Fenpropimorph | 304.3 | 147.1 | 130.1 | 20 |

| This compound | 307.3 | 150.1 | 133.1 | 20 |

| Fenpropimorph acid | 334.3 | 177.1 | 107.1 | 25 |

Note: The mass transitions for this compound are hypothetical and would need to be experimentally determined.

Multi-Residue Analysis Approaches Incorporating this compound

Fenpropimorph is often applied in combination with other fungicides, and its residues may be present alongside a wide range of other pesticides in food and environmental samples. sigmaaldrich.com Therefore, multi-residue methods capable of simultaneously analyzing hundreds of pesticides are highly desirable for efficiency and cost-effectiveness.

The inclusion of Fenpropimorph and its metabolites in multi-residue methods requires careful consideration of the analytical conditions to ensure their successful recovery and detection. The use of this compound as an internal standard is particularly advantageous in these complex analyses, as it can effectively compensate for matrix effects that may vary between different co-eluting pesticides.

Several studies have developed and validated multi-residue methods that include Fenpropimorph. sigmaaldrich.comeurl-pesticides.eu While these studies may not have specifically used this compound, the use of other deuterated internal standards, such as Carbofuran-d3, is a common practice to ensure the accuracy of the results for a wide range of analytes. sigmaaldrich.coma-2-s.com The principle of isotope dilution mass spectrometry, where an isotopically labeled standard is used for each analyte, is the gold standard for quantitative analysis, although in practice, a smaller number of representative internal standards are often used.

Application of this compound for Enhanced Quantification in Mass Spectrometry

The primary role of this compound in analytical methodologies is to improve the accuracy and precision of quantification in mass spectrometry. This is achieved by compensating for variations in the analytical process, most notably matrix effects.

Achieving High Accuracy and Precision in Fenpropimorph Residue Quantification

Accuracy, expressed as the closeness of a measured value to the true value, and precision, which describes the reproducibility of the measurement, are critical parameters in method validation. The use of an isotopically labeled internal standard like this compound significantly enhances both.

In practice, a known concentration of this compound is added to the sample at the earliest stage of the analytical workflow. The ratio of the peak area of the target analyte (Fenpropimorph) to the peak area of the internal standard (this compound) is then used for quantification. This ratio is less susceptible to variations in sample volume, injection volume, and instrument response compared to using an external standard calibration alone.

Validation studies for pesticide residue analysis typically demonstrate accuracy through recovery experiments, where samples are fortified with a known amount of the analyte. The acceptable range for recovery is often between 70% and 120%. eurl-pesticides.eu Precision is evaluated by the relative standard deviation (RSD) of replicate measurements, which should ideally be below 20%. researchgate.net The use of this compound helps to achieve these stringent validation criteria.

Table 3: Representative Validation Data for Fenpropimorph Analysis in Soil using a Method Amenable to Internal Standard Correction

| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.01 | 90.3 | 9.47 |

| 0.1 | 88.7 | 8.91 |

Data adapted from a study on the analysis of Fenpropimorph in soil, which used Carbofuran-d3 as an internal standard. eurl-pesticides.eu The use of this compound would be expected to yield similar or improved performance for Fenpropimorph quantification.

Compensation for Matrix Effects in Complex Biological and Environmental Samples

Matrix effects are a major source of error in quantitative analysis using mass spectrometry. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to either signal suppression or enhancement. This can result in underestimation or overestimation of the analyte concentration.

This compound is an ideal tool to compensate for matrix effects. Because it has the same retention time and ionization efficiency as the unlabeled Fenpropimorph, it is affected by the same matrix interferences to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the influence of the matrix effect is effectively cancelled out.

The use of matrix-matched calibration curves, where standards are prepared in a blank matrix extract, is another strategy to mitigate matrix effects. a-2-s.com However, the use of an isotopically labeled internal standard is generally considered a more robust approach, as it can account for variations in matrix composition between different samples.

In a study analyzing 59 pesticides in various cannabis matrices, the use of deuterated analogues as internal standards was shown to be crucial for obtaining accurate and comparable results across different complex matrices. researchgate.net This highlights the indispensable role of compounds like this compound in modern analytical workflows.

Validation of Analytical Methods According to International Guidelines (e.g., CODEX, SANTE)

The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. For the analysis of pesticide residues like fenpropimorph, international bodies such as the Codex Alimentarius Commission (CODEX) and the European Commission's Directorate-General for Health and Food Safety (SANTE) have established comprehensive guidelines. fao.orgeuropa.eu The use of an isotopically labeled internal standard, such as this compound, is a key component of advanced analytical methodologies, particularly those employing mass spectrometry, as it enhances the accuracy and precision of quantification. europa.eucoresta.org

An isotopically labeled internal standard like this compound is chemically identical to the analyte, Fenpropimorph, but has a different mass due to the substitution of atoms with their heavier isotopes (in this case, deuterium). When added to a sample prior to extraction and cleanup, it experiences the same procedural variations and matrix effects as the target analyte. europa.eu This allows for reliable correction of potential analyte losses during sample preparation and variations in instrument response, leading to more accurate and robust results. europa.eucoresta.org

Method validation according to SANTE and CODEX guidelines involves the assessment of several key performance characteristics to demonstrate that the method is reliable and fit for purpose. These characteristics include linearity, accuracy (trueness), precision (repeatability and reproducibility), limit of quantification (LOQ), and selectivity.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For methods employing this compound, this is typically assessed by preparing a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of Fenpropimorph. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression is applied, and the coefficient of determination (R²) is calculated. A value of R² ≥ 0.99 is generally considered to demonstrate good linearity.

Illustrative Data for Linearity Assessment

| Concentration Level (µg/kg) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 15,230 | 30,100 | 0.506 |

| 2.5 | 37,800 | 30,250 | 1.250 |

| 5.0 | 76,100 | 30,300 | 2.512 |

| 10.0 | 151,500 | 30,150 | 5.025 |

| 25.0 | 378,000 | 30,200 | 12.517 |

| 50.0 | 755,000 | 30,100 | 25.083 |

This table presents hypothetical data for illustrative purposes.

Accuracy and Precision

Accuracy refers to the closeness of the mean of a set of results to the true value, while precision refers to the closeness of agreement among a series of measurements. demarcheiso17025.com In the context of pesticide residue analysis, accuracy is determined through recovery studies by analyzing blank matrix samples spiked with known concentrations of the analyte. Precision is expressed as the relative standard deviation (RSD). According to SANTE guidelines, mean recoveries should typically be within the range of 70-120%, with an associated RSD of ≤ 20%. nih.govmdpi.com The use of this compound as an internal standard helps to achieve high levels of accuracy and precision by compensating for variations throughout the analytical process.

Illustrative Validation Data for Accuracy and Precision

| Spiking Level (µg/kg) | Replicate | Measured Conc. (µg/kg) | Recovery (%) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| 5.0 (LOQ) | 1 | 4.6 | 92 | 94.4 | 4.5 |

| 2 | 4.8 | 96 | |||

| 3 | 4.5 | 90 | |||

| 4 | 4.9 | 98 | |||

| 5 | 4.8 | 96 | |||

| 20.0 | 1 | 19.8 | 99 | 97.2 | 3.1 |

| 2 | 19.0 | 95 | |||

| 3 | 19.6 | 98 | |||

| 4 | 18.8 | 94 | |||

| 5 | 19.4 | 97 |

This table presents hypothetical data for illustrative purposes.

Limit of Quantification (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov For methods validated under SANTE guidelines, the LOQ is typically the lowest spiking level that meets the criteria for recovery and precision (70-120% recovery and RSD ≤ 20%). nih.gov The high sensitivity of modern mass spectrometric instruments, combined with the use of an internal standard like this compound, allows for the establishment of low LOQs, often in the low µg/kg range, which is essential for monitoring compliance with maximum residue levels (MRLs).

Selectivity

Selectivity is the ability of the method to distinguish the target analyte from other substances that may be present in the sample matrix. In LC-MS/MS analysis, selectivity is achieved through the monitoring of specific precursor-to-product ion transitions. The use of this compound provides an additional layer of confirmation, as the retention time of the analyte should be consistent with that of its isotopically labeled internal standard.

By adhering to these validation parameters as outlined by international guidelines, analytical methods employing this compound as an internal standard can be robustly demonstrated to be fit for the purpose of accurately and reliably quantifying Fenpropimorph residues in various matrices.

Contemporary Research Applications and Future Directions for Fenpropimorph D3 Studies

Integration with Systems Biology and Metabolomics Approaches

The advent of high-throughput "omics" technologies has revolutionized the study of how chemical compounds like Fenpropimorph (B1672530) interact with biological systems. Fenpropimorph-d3 is particularly well-suited for these approaches, offering a stable isotopic label for tracing and quantification.

Untargeted Profiling of Sterol-Related Metabolites in Response to this compound Exposure

Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, has been instrumental in understanding the systemic effects of Fenpropimorph. nih.govfrontiersin.org When organisms are exposed to this compound, researchers can use techniques like high-resolution mass spectrometry (HRMS) to detect and identify a wide array of metabolites. nih.gov This allows for the creation of a detailed metabolic fingerprint, revealing subtle changes in sterol biosynthesis and other related pathways. researchgate.netcreative-proteomics.com

Studies have shown that Fenpropimorph exposure leads to the accumulation of specific sterol intermediates, providing insights into the precise enzymatic steps that are inhibited. researchgate.netnih.gov For instance, research in cultured mammalian cells demonstrated that fenpropimorph treatment resulted in a dose-dependent inhibition of cholesterol biosynthesis, accompanied by an accumulation of polar sterols. nih.gov The use of this compound in such studies allows for the clear differentiation of the compound and its metabolites from endogenous molecules, enhancing the accuracy of the metabolic profile.

A recent study employing an exposomics-metabolomics framework identified an association between Fenpropimorph exposure and altered amino acid metabolism in certain liver diseases. nih.gov This highlights the power of untargeted approaches to uncover novel biological connections that extend beyond the primary mode of action.

Isotopic Tracing in Fluxomics Studies to Map Dynamic Biochemical Networks in Organisms

Fluxomics, the study of metabolic reaction rates (fluxes) within a biological system, provides a dynamic view of cellular metabolism. embopress.orgnih.gov Isotopic tracers are essential for these studies, and this compound is an ideal candidate for tracing the flow of carbon and hydrogen atoms through metabolic networks. nih.govosti.gov

By introducing this compound into a system and tracking the incorporation of its deuterium (B1214612) label into various metabolites over time, researchers can map the dynamic biochemical networks affected by the fungicide. embopress.orgbiorxiv.org This "temporal-fluxomics" approach can reveal how metabolic pathways are rewired in response to Fenpropimorph exposure. embopress.org For example, such studies could quantify the extent to which alternative sterol biosynthesis pathways are activated or how the flux through central carbon metabolism is altered. embopress.orgnih.gov While specific fluxomics studies focused solely on this compound are not yet widely published, the methodology holds immense potential for future research in this area.

Exploration of Fenpropimorph Interactions with Non-Target Organisms

While Fenpropimorph is designed to target fungal pathogens, its effects on other organisms in the ecosystem are a critical area of research. researchgate.net this compound can be a powerful tool in these investigations, allowing for sensitive detection and quantification in various environmental matrices and organisms.

Detailed Investigation into the Impact of this compound on Arbuscular Mycorrhizal Fungi Development and Sterol Metabolism

Arbuscular mycorrhizal (AM) fungi are beneficial soil microbes that form symbiotic relationships with the roots of most plants, playing a key role in nutrient uptake. mdpi.com Several studies have investigated the impact of Fenpropimorph on these non-target fungi. researchgate.netnih.govnih.gov

Research has shown that Fenpropimorph can negatively affect the development of AM fungi by inhibiting their sterol biosynthesis, which is crucial for their growth. researchgate.netresearchgate.net Studies using in vitro cultivation systems have demonstrated that Fenpropimorph can reduce spore germination, hyphal elongation, and root colonization by AM fungi. nih.gov Specifically, fenpropimorph has been shown to slow down the sterol pathway in Glomus intraradices, leading to reduced ergosterol (B1671047) content and suppressed hyphal growth. researchgate.net The use of this compound in these experiments would allow for a more precise analysis of its uptake, metabolism, and localization within the fungal structures and the host plant, providing a clearer picture of the mechanisms of toxicity. Furthermore, research has demonstrated that fenpropimorph can decrease phosphorus transport and the enzymatic activities of the extraradical mycelium. nih.gov

Biochemical Studies on Cross-Kingdom Interactions and Signaling Pathways Modulated by Fenpropimorph

The influence of Fenpropimorph can extend beyond direct toxicity, modulating signaling pathways and interactions between different kingdoms of life. For example, the disruption of sterol biosynthesis in one organism can have cascading effects on others that interact with it.

Fenpropimorph-induced changes in plant sterol composition can affect the plant's interactions with pathogenic fungi and other microorganisms. ugent.be There is also evidence that Fenpropimorph can induce the conversion of membrane lipids into triacylglycerol molecules in algae, which could trigger lipophagy, a specific type of autophagy. researchgate.net This highlights a potential cross-kingdom signaling response to the fungicide.

Furthermore, studies have explored how Fenpropimorph affects signaling pathways within organisms. In plants, disturbances in the sterol biosynthesis pathway by inhibitors like fenpropimorph have been linked to interactions with hormone signaling pathways, such as auxin signaling. ugent.be By using this compound, researchers can more accurately trace the compound's involvement in these complex signaling cascades and cross-kingdom interactions.

Future Innovations in Labeled Compound Synthesis and Expanded Research Scope

The continued advancement in the synthesis of isotopically labeled compounds and analytical techniques will further expand the research possibilities for this compound.

Innovations in synthetic chemistry are making the production of labeled compounds like this compound more efficient and cost-effective. mdpi.comwuxiapptec.com This includes the development of new catalytic methods for isotope exchange, which can introduce deuterium into specific positions of a molecule with high precision. mdpi.com Such advancements will make this compound more accessible for a wider range of research applications.

The expanding scope of research includes delving deeper into the environmental fate of Fenpropimorph, understanding its long-term effects on soil microbial communities, and exploring its potential role in the development of fungicide resistance. researchgate.netuea.ac.uk Furthermore, the use of this compound in human biomonitoring studies can provide valuable data on exposure levels and metabolic pathways in the human body. nih.gov As analytical instrumentation becomes more sensitive, researchers will be able to detect and quantify this compound and its metabolites at even lower concentrations, enabling more detailed and nuanced studies of its biological and environmental impact.

The Next Generation of Labeled Analogs: Multi-Deuterated and 13C/15N Fenpropimorph

The development and application of multi-deuterated or heavy-atom (13C, 15N) labeled Fenpropimorph analogs represent a significant leap forward in scientific inquiry. While this compound is suitable for compensating for analyte loss during sample preparation and analysis, more complex labeling patterns can answer specific and nuanced research questions, particularly concerning the molecule's metabolic and degradation pathways.

Metabolism studies of Fenpropimorph have traditionally utilized 14C-labeling to trace the molecule's journey in plants and animals. These studies have been instrumental in identifying key metabolites. For instance, research has shown that the degradation of Fenpropimorph can involve the oxidation and opening of the morpholine (B109124) ring. fao.org The use of multi-deuterated or 13C/15N labeled analogs would allow for more precise elucidation of these transformation pathways.

Key Research Questions Addressable with Advanced Labeled Analogs:

Distinguishing Metabolic Pathways: By strategically placing stable isotopes at different positions on the Fenpropimorph molecule, researchers can track the fate of specific chemical moieties. For example, labeling the morpholine ring with 15N and the phenyl ring with 13C would enable simultaneous monitoring of the degradation of both parts of the molecule. This can provide definitive evidence of ring-opening and other complex transformations.

Quantifying Reaction Kinetics: The use of these advanced analogs in conjunction with techniques like Compound-Specific Isotope Analysis (CSIA) can provide detailed information on the rates of different degradation reactions. researchgate.net This is crucial for building accurate models of Fenpropimorph's persistence and behavior in various environmental compartments.

Elucidating Mechanisms of Action: While the primary mode of action of Fenpropimorph is the inhibition of sterol biosynthesis in fungi, stable isotope-labeled analogs can be used in metabolomics studies to uncover more subtle biochemical effects in both target and non-target organisms.

The synthesis of these complex labeled molecules is a significant undertaking, often requiring multi-step organic synthesis. However, the depth of information they can provide justifies the effort, offering unprecedented insight into the lifecycle of this widely used fungicide.

This compound in Environmental Tracing and Agrochemical Stewardship

Beyond its role in the laboratory, this compound and other labeled analogs have growing potential in the fields of environmental tracing and agrochemical stewardship. These applications leverage the principles of isotope analysis to monitor the movement and impact of Fenpropimorph in real-world agricultural and environmental systems.

Environmental Tracing:

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracing the source and fate of organic pollutants in the environment. researchgate.netresearchgate.net While large-scale environmental tracing studies specifically using this compound are not yet widespread, the methodology holds great promise. By analyzing the isotopic signature of Fenpropimorph residues found in soil and water, it is possible to:

Identify Contamination Sources: Different manufacturing batches of pesticides can have slightly different isotopic signatures. This allows for the potential to trace contamination events back to their origin.

Monitor Degradation and Transport: As pesticides degrade in the environment, the isotopic ratios of the remaining molecules can change in predictable ways. By measuring these changes, scientists can assess the extent of natural attenuation and model the transport of the pesticide through soil and water systems. copernicus.org For example, studies have shown that Fenpropimorph is moderately persistent in soil. herts.ac.uk CSIA could be used to better understand the factors that influence its degradation rate under different field conditions.

Agrochemical Stewardship:

Agrochemical stewardship refers to the responsible and sustainable management of pesticides to minimize risks to human health and the environment. epa.gov Monitoring programs are a key component of stewardship, and the use of labeled standards like this compound is essential for generating accurate and reliable data.

Table 1: Applications of this compound in Agrochemical Stewardship

| Application Area | Description | Research Findings/Potential |

| Residue Monitoring | Accurate quantification of Fenpropimorph residues in crops, soil, and water to ensure compliance with regulatory limits. | The use of deuterated internal standards like this compound is a validated approach for accurate quantification in complex matrices, compensating for matrix effects and procedural losses. europa.eu |

| Runoff and Leaching Studies | Assessing the potential for Fenpropimorph to move from treated fields into adjacent water bodies. | Labeled Fenpropimorph can be used in controlled lysimeter or field studies to precisely measure the amount of pesticide lost to runoff and leaching under various agricultural practices. |

| Efficacy and Resistance Studies | Investigating the uptake, translocation, and metabolism of Fenpropimorph in target and resistant fungal strains. | Advanced labeled analogs could help to elucidate the mechanisms of resistance, informing strategies to prolong the effective lifespan of the fungicide. |

| Food Processing Studies | Determining the fate of Fenpropimorph residues during the processing of treated crops into food products. | Isotope dilution assays using this compound can provide precise data on the concentration of residues in processed commodities. |

The development of more robust and cost-effective analytical methods, coupled with a greater understanding of the environmental behavior of Fenpropimorph, will further expand the role of labeled analogs in promoting sustainable agricultural practices.

Q & A

Q. What analytical methods are recommended for characterizing Fenpropimorph-d3 in experimental settings?

this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. NMR analysis (e.g., -NMR) identifies deuterium incorporation by observing signal splitting patterns, while HRMS verifies molecular weight (306.5006 g/mol) and isotopic distribution . For reproducibility, ensure instrument calibration follows pharmaceutical research standards, including reporting numerical precision to one digit beyond instrumental limits (e.g., ±0.0001 g/mol) .

Q. How should this compound be stored to maintain stability in long-term studies?

Storage at 2–8°C in inert, airtight containers is critical to prevent degradation. Stability studies should include periodic HPLC analysis to monitor purity, with degradation thresholds defined a priori (e.g., ≤5% impurity over 12 months). Documentation must specify batch-specific storage conditions and include temperature logs to validate compliance with experimental protocols .

Q. What is the role of this compound in tracing metabolic pathways compared to its non-deuterated counterpart?

this compound serves as an internal standard in mass spectrometry-based assays, leveraging deuterium’s isotopic mass shift to differentiate it from unlabeled Fenpropimorph. Methodologically, researchers must validate deuterium retention during metabolic processes using control experiments (e.g., spiked samples) to ensure no hydrogen-deuterium exchange occurs under physiological conditions .

Advanced Research Questions

Q. How can researchers address contradictions in deuterium incorporation levels reported across studies?

Discrepancies often arise from variations in synthesis protocols or analytical sensitivity. To resolve this:

- Perform replicate synthesis batches with standardized deuteration conditions (e.g., reaction time, catalyst purity).

- Use triple-quadrupole MS/MS for enhanced detection of low-abundance isotopic variants.

- Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to quantify inter-study variability, ensuring significance thresholds (e.g., p < 0.01) are predefined .

Q. What experimental design considerations are critical for comparative studies between this compound and its non-deuterated form?

- PICOT Framework : Define Population (e.g., fungal strains), Intervention (dose-response of this compound), Comparison (non-deuterated Fenpropimorph), Outcome (inhibition efficacy), and Time (exposure duration).

- Control for isotopic effects by testing both compounds under identical conditions (pH, temperature).

- Use randomized block designs to minimize batch effects in biological assays .

Q. How can computational modeling (e.g., AlphaFold 3) enhance understanding of this compound’s interactions with target proteins?

AlphaFold 3 predicts binding affinities between this compound and fungal sterol isomerases by simulating deuterium’s steric and electronic impacts. Methodologically:

- Compare docking scores of deuterated vs. non-deuterated ligands.

- Validate predictions with wet-lab assays (e.g., surface plasmon resonance) to measure binding kinetics (Kd, ΔG).

- Report deviations >10% between computational and experimental data as potential limitations .

AlphaFold 3 你所需要知道的全部信息02:28

Methodological Guidelines

- Data Reporting : Adhere to pharmaceutical research standards, including explicit definitions of abbreviations (e.g., HRMS) in table footnotes and avoiding vague terms like “significant” without statistical backing .

- Ethical Compliance : For studies involving biological systems, document ethical approvals (e.g., institutional review boards) and justify sample sizes using power analysis .

- Conflict Resolution : Use systematic reviews to reconcile contradictory findings, prioritizing studies with rigorous validation protocols (e.g., >95% isotopic purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.